Xyloketal A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36O6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1,10,19-triene |
InChI |
InChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1 |
InChI Key |
HFZTVRRNBDAJIS-PERNPGNGSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C4C(=C5C(=C3O2)C[C@@H]6[C@H](CO[C@@]6(O5)C)C)C[C@@H]7[C@H](CO[C@@]7(O4)C)C)C |
Canonical SMILES |
CC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C |
Synonyms |
xyloketal A |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Xyloketal a
Retrosynthetic Approaches and Key Intermediates for Xyloketal A Synthesis
Retrosynthetic analysis of this compound reveals several key bond disconnections that have formed the basis for various synthetic strategies. A primary disconnection breaks the three C-C bonds and three C-O bonds that form the bicyclic acetal (B89532) systems, leading back to phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and a suitable C6 building block. acs.orglookchem.com This C6 component is typically a derivative of a 4,5-dihydrofuran, which can undergo electrophilic aromatic substitution with the electron-rich phloroglucinol core. acs.org
Another common retrosynthetic strategy involves disconnecting the molecule at the ether linkages of the bicyclic acetals. This approach suggests a cascade reaction involving the initial formation of the bonds to the aromatic ring followed by intramolecular cyclization to form the characteristic ketal structures.
Key intermediates in the synthesis of this compound and its analogs often include:
Phloroglucinol: This serves as the central C3-symmetric aromatic core. acs.orgnih.govacs.org
(4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran: This chiral nonracemic alcohol is a crucial building block for the asymmetric synthesis of (-)-Xyloketal A. acs.orgnih.gov
Ortho-quinone methides: These reactive intermediates are generated in situ and undergo cycloaddition reactions to form the chromene core of related compounds. sfu.caclockss.org
Functionalized 2H-chromene derivatives: These serve as structural analogues and intermediates in certain synthetic routes. nih.govacs.orgfigshare.com
Total Synthesis Methodologies of this compound and Related Compounds
Several distinct methodologies have been successfully employed to achieve the total synthesis of this compound and its analogs. These approaches highlight the versatility of modern synthetic chemistry in tackling complex natural product targets.
Boron Trifluoride Diethyl Etherate-Promoted Triple Electrophilic Aromatic Substitution Strategies
A highly efficient and direct synthesis of (-)-Xyloketal A was achieved using a boron trifluoride diethyl etherate (BF3·OEt2)-promoted reaction. acs.orgnih.govresearchgate.net This one-step process involves the triple electrophilic aromatic substitution of phloroglucinol with (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran. acs.orgresearchgate.net This key transformation is remarkably facile and diastereoselective, leading to the formation of three C-C bonds and the subsequent creation of three bicyclic acetal moieties in a single pot. acs.orgresearchgate.net The reaction proceeds in excellent yield, with reports of up to 93% for the synthesis of this compound analogues. acs.orgnih.gov The efficiency of this transformation is noteworthy, as it encompasses a minimum of six individual reactions. acs.org The amount of BF3·OEt2 used is critical, with stoichiometric amounts leading to higher yields. acs.org This methodology has also been successfully applied to the synthesis of a series of demethyl analogues of this compound, B, C, D, and G from various phenolic precursors. acs.orgnih.govresearchgate.net
| Precursors | Product | Promoter | Key Transformation | Yield | Ref |
| Phloroglucinol, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran | (-)-Xyloketal A | BF3·OEt2 | Triple electrophilic aromatic substitution/bicyclic acetal formation | High | acs.orgresearchgate.net |
| Substituted phenols, 3-hydroxymethyl-2-methyl-4,5-dihydrofuran | Xyloketal Analogues | BF3·OEt2 | Electrophilic aromatic substitution/bicyclic acetal formation | up to 93% | acs.orgresearchgate.net |
Bicyclic Acetal Formation Reactions
The formation of the characteristic 5,6-bicyclic acetal moieties is a defining feature of this compound synthesis. sfu.ca In many synthetic routes, this occurs as part of a cascade reaction following the initial carbon-carbon bond formation between the aromatic core and the furan-derived side chains. acs.orgresearchgate.net The stereochemistry of the bicyclic acetal formation is often directed by the stereocenter on the dihydrofuran precursor. lookchem.com The cis-fusion of the two rings is consistently observed in both natural and synthetic xyloketal derivatives. nih.govnih.gov The stability of this bicyclic system is thought to be reinforced by anomeric effects. acs.org The formation of these acetals is often spontaneous following the initial electrophilic substitution, driven by the generation of a hemiacetal which then dehydrates and cyclizes. researchgate.net
Inverse Electron Demand Hetero Diels-Alder and Related Cycloaddition Reactions
An alternative approach to the xyloketal framework involves an inverse electron demand hetero-Diels-Alder (IED-HDA) reaction. sfu.caclockss.org This strategy typically involves the in situ generation of an electron-poor ortho-quinone methide which then reacts with an electron-rich dienophile, such as a dihydrofuran. sfu.cacdnsciencepub.com This cycloaddition reaction constructs the chromene core of the molecule. This methodology has been successfully applied to the total synthesis of (±)-, (+)-, and (–)-xyloketal D. sfu.ca However, extending this strategy to the more complex structure of this compound has proven to be challenging. sfu.caclockss.org The IED-HDA reaction is a powerful tool for forming heterocyclic systems and offers a different strategic approach to the xyloketal family. nih.govwikipedia.orgnih.govsigmaaldrich.com
Radical Cyclization Approaches in Xyloketal Synthesis
A concise, three-step synthesis of analogues of xyloketal C has been developed featuring a radical cyclization as the key step. clockss.org This approach represents the shortest synthesis of the B and C ring systems of the ketal skeleton reported to date. clockss.org The final radical cyclization predominantly yields the cis-fused anti-substituted stereoisomers. clockss.org While not yet applied to the total synthesis of this compound itself, this methodology demonstrates the potential of radical chemistry to efficiently construct the core structure of xyloketals. clockss.orgnih.govmdpi.com
Phenylboronic Acid-Mediated Condensation and Other Cascade Reactions
A notable cascade reaction for the synthesis of this compound analogues involves a phenylboronic acid-mediated triple condensation. nih.govacs.orgfigshare.com This reaction between phloroglucinol and α,β-unsaturated aldehydes produces novel C3-symmetric 2H-chromene derivatives, which are structural analogues of this compound. nih.govacs.org While this route did not ultimately lead to the total synthesis of this compound due to the instability of a key intermediate, it showcases an innovative approach to assembling the core structure. sfu.ca The reaction is experimentally simple and highlights the utility of cascade reactions in rapidly building molecular complexity. acs.org20.210.105 Phenylboronic acid acts as a catalyst to facilitate the condensation and subsequent cyclization steps. thieme-connect.com
Asymmetric Synthesis Endeavors for Xyloketals
The unique and complex stereochemistry of xyloketals, which can possess multiple asymmetric carbons, presents a significant challenge for synthetic chemists. nih.gov Consequently, many reported syntheses yield stereoisomeric mixtures, including both diastereomers and enantiomers. nih.govresearchgate.net For instance, the synthesis of certain xyloketal derivatives resulted in racemic mixtures as no asymmetric factors were introduced during the process. mdpi.com Separating these diastereoisomers has proven to be very difficult. nih.gov
Despite these challenges, notable progress has been made in the asymmetric synthesis of specific xyloketals. One of the earliest successes was the asymmetric synthesis of (-)-xyloketal D from (3R)-3-methylbutyrolactone and 2,4-dihydroxyacetophenone. clockss.org Later, a landmark achievement was the first total synthesis of the C3-symmetric natural product, (-)-xyloketal A. researchgate.netlookchem.com This remarkably direct, one-step process involved a highly facile and diastereoselective boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution reaction. researchgate.netlookchem.com The starting materials for this synthesis were phloroglucinol (1,3,5-trihydroxybenzene) and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran. researchgate.net
Other asymmetric strategies have also been explored. An initial route toward xyloketal D involved an inverse electron demand hetero Diels-Alder reaction, which successfully afforded (±)-, (+)-, and (–)-xyloketal D. sfu.ca A chemoenzymatic strategy has also been developed for the asymmetric synthesis of (+)-xyloketal B. researchgate.net This approach utilized a biocatalytic benzylic hydroxylation to generate an ortho-quinone methide intermediate, which was then captured in a [4+2] cycloaddition to stereoselectively produce a key cyclic ketal. researchgate.net The first asymmetric total synthesis of the related natural product, alboatrin (B1250113), has also been accomplished. sfu.ca
Synthetic Routes to Xyloketal Analogs and Derivatives
The development of synthetic routes to xyloketal analogs is driven by the interest in exploring their structure-activity relationships. nih.gov A variety of strategies have been employed to create a diverse library of these compounds. nih.govmdpi.com
One common approach involves modifying the aromatic core. A series of demethyl analogues of xyloketals A, B, C, D, and G have been prepared directly from 3-hydroxymethyl-2-methyl-4,5-dihydrofuran and corresponding phenols. researchgate.netacs.org The key step in these syntheses was a boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution reaction. researchgate.netacs.org This method proved to be highly efficient, particularly for analogs of this compound. acs.org Other modifications include the introduction of substituents at the 12- and 13-positions of the aromatic ring. nih.gov
Another strategy focuses on altering the heterocyclic portions of the molecule. For example, a series of 39 new xyloketal derivatives were created where the tetrahydrofuran (B95107) ring of xyloketal B was expanded into a tetrahydropyran (B127337) ring. nih.gov These were synthesized by coupling various phenols with the reduction product of methyl 3,4-dihydro-2H-pyran-5-carboxylate. nih.govresearchgate.net
Further derivatization has been achieved by targeting functional groups on the xyloketal scaffold. Starting from synthetically produced xyloketal B and its corresponding acid (xyloketal B acid), new amide derivatives were obtained through a condensation reaction with various amines. mdpi.com This reaction was facilitated by reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N-diisopropylethylamine (DIEA). nih.govmdpi.com Additionally, novel benzoxazine (B1645224) derivatives were generated via a one-pot Mannich reaction involving xyloketal B, formaldehyde (B43269), and different primary amines. mdpi.com When secondary amines were used instead of primary amines in this reaction, C-13 substituted amino derivatives were formed. mdpi.com
Total syntheses for several xyloketals, including A, B, D, E, F, and G, have been completed using an electrophilic aromatic substitution reaction as the pivotal transformation. sfu.ca
Biosynthetic Postulations and Proposed Pathways for Xyloketals
The biosynthesis of natural products with a 2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromene skeleton, characteristic of the xyloketals, was initially thought to follow a hybrid pathway. rsc.orgrsc.org It was presumed that these molecules were derived from the combination of components from both the polyketide and terpenoid metabolic pathways. rsc.orgresearchgate.net This proposed route involved a key intermediate of prenylated aromatic polyketide. rsc.org However, a significant challenge to this hypothesis was the failure to isolate any such prenylated intermediates from the fungal strains that produce xyloketals, suggesting that an alternative biosynthetic mechanism might be at play. rsc.org
More recent research, spurred by the isolation of new, structurally related compounds, has led to the proposal of an alternative biosynthetic route. rsc.orgrsc.orgdntb.gov.ua The isolation of four new analogues, simpliketals A–D, along with other related compounds like alboatrin and simplilactones A and B, from the fungus Simplicillium sp. provided new insights. rsc.orgrsc.orgresearchgate.net
This revised pathway suggests that the furan-fused chromene skeleton is formed through the condensation of two moieties that both originate from the polyketide pathway, rather than a polyketide-terpenoid hybrid mechanism. rsc.org This hypothesis is supported by isotope labeling studies conducted on the biosynthesis of astepyrone, an analog of intermediates in the proposed pathway. rsc.org According to this model, an intermediate might undergo decarboxylation and dehydration to form active linear enones. rsc.org These enones are known to be effective precursors in the laboratory synthesis of xyloketals when condensed with phenols like phloroglucinol, lending credence to their potential role as biological intermediates. rsc.org
Biological Activities and Mechanistic Investigations of Xyloketal a Preclinical Focus
Enzymatic Inhibition and Modulation Studies of Xyloketals
Xyloketal A has demonstrated notable inhibitory effects on key enzymes, suggesting its potential in addressing neurological and cardiovascular conditions.
Acetylcholine (B1216132) Esterase Inhibition
This compound has been identified as an inhibitor of acetylcholine esterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has shown that this compound and its derivatives can inhibit AChE activity in a dose-dependent manner. ebi.ac.uk Specifically, the IC50 value for this compound's inhibition of AChE has been determined to be 29.9 micromol/L. ebi.ac.uk This inhibitory action is reversible and noncompetitive. ebi.ac.uk The unique C3 symmetry of this compound is a significant feature of its molecular structure. nih.gov These findings position this compound as a promising lead compound for the development of new treatments for neurological disorders like Alzheimer's disease. researchgate.net
Table 1: Acetylcholinesterase Inhibition by Xyloketals
| Compound | IC50 (µM) for AChE Inhibition | Type of Inhibition |
|---|---|---|
| This compound | 29.9 | Reversible, Noncompetitive |
| Xyloketal B | 137.4 | Not Specified |
| Xyloketal C | 109.3 | Not Specified |
| Xyloketal D | 425.6 | Not Specified |
L-Calcium Channel Blocking Activity
In addition to its effects on AChE, this compound has been shown to possess L-type calcium channel blocking activity. srce.hrresearchgate.net L-type calcium channels are crucial in regulating calcium influx into cells, and their modulation is a therapeutic target for various cardiovascular diseases. While the primary focus of many studies has been on other xyloketals like Xyloketal F, which is a potent L-calcium channel blocker, the general class of xyloketals, including this compound, has been recognized for this activity. researchgate.netcapes.gov.br The ability of xyloketals to block L-type calcium channels suggests their potential in managing conditions associated with abnormal calcium signaling. srce.hr
Antioxidative Properties of Xyloketals and Associated Mechanisms
Xyloketals, including this compound, exhibit significant antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species and modulate cellular antioxidant defense pathways. researchgate.netnih.gov
Reactive Oxygen Species Scavenging
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage at excessive levels, contributing to various inflammatory diseases. nih.govrsc.org Biomaterials that can scavenge ROS are being explored as a therapeutic strategy to restore cellular balance and protect against such damage. nih.govthno.org Xyloketal derivatives have demonstrated the ability to attenuate the generation of ROS. nih.gov This scavenging activity helps in protecting cells from oxidative stress, a key factor in the pathology of many diseases, including neurodegenerative disorders. nih.govrsc.org
Molecular Modulation of Oxidative Stress Enzymes and Pathways
Beyond direct scavenging, xyloketals also exert their antioxidant effects by modulating key enzymatic pathways involved in the cellular response to oxidative stress.
A crucial mechanism underlying the antioxidant activity of xyloketals is the induction of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govfrontiersin.org This induction is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govfrontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various protective genes, including HO-1. frontiersin.orgbiomolther.org Studies on Xyloketal B have shown that it promotes the nuclear accumulation of Nrf2 and its binding to the ARE. nih.gov This activation of the Nrf2/HO-1 axis is a key strategy for cellular protection against oxidative damage and inflammation. dovepress.commdpi.com
Based on a comprehensive review of scientific literature, there appears to be a significant discrepancy regarding the biological activities of this compound versus the closely related compound, Xyloketal B. The detailed outline provided for the article focuses on specific mechanistic pathways, such as NADPH oxidase suppression, TLR4/NF-κB modulation, and extensive neuroprotective effects, which are overwhelmingly attributed in preclinical research to Xyloketal B .
While this compound is a known natural product, the available research on its specific biological activities as per the requested outline is limited. For instance, some studies indicate this compound possesses general anti-inflammatory and neuroprotective properties. srce.hrsemanticscholar.orgmdpi.com One study noted its ability to reduce interleukin-8 (IL-8) secretion in human epithelial cells, suggesting an anti-inflammatory effect. srce.hr Another reported that this compound could attenuate the effects of the neurotoxin MMP+ in an in vitro model by reducing intracellular reactive oxygen species (ROS). semanticscholar.orgmdpi.com
However, the in-depth mechanistic actions—including the direct suppression of NADPH oxidase subunits, the modulation of the TLR4/NF-κB signaling pathway, the significant reduction of key inflammatory cytokines (TNF-α, IL-1β, IL-6), and the robust neuroprotective effects observed in various animal models of neurodegeneration and brain injury—are consistently and explicitly credited to Xyloketal B . nih.govebi.ac.ukdntb.gov.uanih.gov
To generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, it would be necessary to focus on the compound for which this detailed evidence exists: Xyloketal B .
Could you please clarify if you would like to proceed with an article focusing on Xyloketal B ? This would allow for a comprehensive and accurate presentation of the research findings for each specified section and subsection. An article focusing solely on this compound would not be possible to the depth and specificity requested due to the limited available data.
Neuroprotective Effects of Xyloketals in In Vitro and Animal Models
In Vivo Animal Models of Neurodegeneration and Brain Injury
Parkinson's Disease Models (e.g., C. elegans, Murine Models)
Derivatives of this compound have demonstrated notable neuroprotective properties in various experimental models of Parkinson's disease (PD). nih.gov In studies utilizing the nematode Caenorhabditis elegans as a PD model, several xyloketal derivatives significantly increased the survival rate of the organism when exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a substance known to induce parkinsonian features. nih.govsrce.hr Specifically, out of fifteen compounds tested, two derivatives, designated as compounds 1 and 8, showed the most potent activity. nih.govnih.gov
Further investigations in a murine PD model provided additional evidence of neuroprotection. In C57BL/6 mice treated with MPP+, administration of compounds 1 and 8 was found to protect against the degeneration of dopaminergic (DA) neurons. nih.govnih.gov These derivatives successfully increased the number of surviving DA neurons from 53% in the MPP+-only group to 78% and 74%, respectively. nih.govnih.gov The neuroprotective effects of xyloketals in these models are largely attributed to their antioxidant properties. nih.govoaji.net Research has shown that certain derivatives can potently attenuate the generation of reactive oxygen species (ROS). nih.gov Oxidative stress is a well-established factor in the progressive loss of DA neurons characteristic of PD. nih.gov
A particular analog of xyloketal B, P-53, has been shown to ameliorate MPP+-induced neuronal injury by regulating the IRE1/XBP1 signaling pathway, a key component of the unfolded protein response in the endoplasmic reticulum. nih.govacs.org This compound was also found to accelerate the clearance of misfolded α-synuclein, a protein aggregate central to PD pathology. nih.govacs.org
Huntington's Disease Models (e.g., C. elegans)
Xyloketal derivatives have shown promise in preclinical models of Huntington's disease (HD), an inherited neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHtt) protein. nih.govnih.gov In a C. elegans model of HD, six different xyloketal B derivatives demonstrated a protective effect. nih.govdovepress.com These compounds improved motility and survival in worms expressing mHtt. scielo.br
The primary neuroprotective mechanism identified in these studies is the prevention of mHtt protein aggregation. nih.govdovepress.com Molecular docking simulations revealed that these compounds, particularly compound 1, can bind to specific glutamine (GLN) residues (GLN369 and GLN393) within the mHtt protein. nih.govdovepress.comresearchgate.net This interaction is believed to form a stable complex that physically obstructs the aggregation process, thereby mitigating the toxic effects of the mutant protein. nih.govdovepress.comresearchgate.net The reduction in mHtt aggregates in the muscle cells of the worms corresponded with the functional recovery observed in bioactivity assays, reinforcing the idea that inhibiting protein aggregation is a key therapeutic strategy for HD. dovepress.com
Ischemic Brain Injury Models (e.g., Neonatal Hypoxic-Ischemic, Oxygen-Glucose Deprivation)
This compound and its analogs have been investigated for their neuroprotective potential in the context of ischemic brain injury. Studies using both in vitro and in vivo models have demonstrated beneficial effects. uvic.canih.gov In an in vitro model of ischemia known as oxygen-glucose deprivation (OGD), Xyloketal B was found to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from injury. mdpi.comnih.gov The compound's ability to scavenge free radicals and protect mitochondria appears to be central to this protective action. nih.gov
In a neonatal hypoxic-ischemic (HI) brain injury mouse model, Xyloketal B demonstrated significant neuroprotective effects. nih.govnih.gov It reduced the infarct volume and improved functional behavioral recovery in the animals following the ischemic insult. nih.gov The mechanism underlying this protection involves the inhibition of apoptotic signaling pathways. nih.gov Specifically, Xyloketal B was shown to decrease the entry of calcium into neurons, a critical event in the excitotoxic cascade triggered by ischemia. nih.gov Furthermore, it reduced the number of TUNEL-positive cells, indicating a decrease in apoptosis. nih.gov
Underlying Neuroprotective Mechanisms of Xyloketals
Apoptosis Pathway Regulation (e.g., Bcl-2/Bax Ratio, Caspase Activation)
A critical mechanism through which xyloketals exert their neuroprotective effects is the modulation of the intrinsic apoptosis pathway. nih.govresearchgate.net This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. researchgate.netnih.govfrontiersin.org The ratio of these opposing proteins is a key determinant of cell fate. researchgate.netmedsci.org
In models of neonatal hypoxic-ischemic brain injury, treatment with Xyloketal B led to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bcl-2/Bax ratio is a strong indicator of a pro-survival cellular state. nih.govnih.gov
Furthermore, Xyloketal B has been shown to reduce the levels of cleaved caspase-3. nih.govresearchgate.net Caspases are a family of proteases that, when activated, execute the final stages of apoptosis. frontiersin.org By increasing the Bcl-2/Bax ratio and decreasing caspase activation, xyloketals effectively inhibit the apoptotic cascade, thereby protecting neurons from cell death. nih.govnih.govresearchgate.net
Prevention of Pathogenic Protein Aggregation (e.g., Mutant Huntingtin)
The ability of xyloketal derivatives to interfere with the aggregation of pathogenic proteins is a key aspect of their neuroprotective activity, particularly in the context of Huntington's disease. nih.govdovepress.com The accumulation of misfolded mutant huntingtin (mHtt) protein is a hallmark of HD and is directly linked to neuronal dysfunction and death. nih.gov
Studies using C. elegans models of HD have shown that xyloketal derivatives can effectively reduce the formation of mHtt aggregates. nih.govdovepress.com Molecular docking analyses suggest that these compounds can form a stable trimeric complex with the mHtt protein by binding to specific glutamine residues. nih.govdovepress.comresearchgate.net This interaction is thought to prevent the protein from misfolding and aggregating into larger, toxic species. nih.govdovepress.com The disruption of this aggregation process is considered a major neuroprotective mechanism of these compounds in HD models. dovepress.com
Endoplasmic Reticulum Proteostasis Modulation (e.g., IRE1/XBP1 Pathway)
Recent research has uncovered another layer of the neuroprotective mechanism of xyloketals: the modulation of endoplasmic reticulum (ER) proteostasis. The ER is a critical organelle for protein folding and processing, and disruptions in its function can lead to the accumulation of misfolded proteins, a condition known as ER stress. biorxiv.org The unfolded protein response (UPR) is a cellular signaling network that aims to resolve ER stress. biorxiv.orgnih.gov
A specific analog of xyloketal B, known as P-53, has been found to exert its neuroprotective effects in a Parkinson's disease model by activating the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1) signaling pathway, which is the most conserved branch of the UPR. nih.govacs.orgresearchgate.net Activation of this pathway helps to correct defects in ER proteostasis. nih.govresearchgate.net Studies showed that P-53 enhanced the phosphorylation of IRE1 and the splicing of XBP1 mRNA, leading to the increased expression of downstream target genes involved in restoring protein folding capacity. acs.org This regulation of the IRE1/XBP1 pathway by the xyloketal derivative was also linked to the accelerated clearance of misfolded α-synuclein, a key pathogenic protein in Parkinson's disease. nih.gov
Autophagy Pathway Regulation (e.g., SIRT3, AMPK/mTOR Signaling)
Recent studies have highlighted the role of Xyloketal B, a closely related analogue of this compound, in modulating autophagy, a cellular process of degradation and recycling of its own components. nih.govresearchgate.netmdpi.com This regulation is crucial for maintaining cellular homeostasis and its dysregulation is implicated in various diseases. Research indicates that Xyloketal B can exert neuroprotective effects by influencing the autophagy pathway. nih.govresearchgate.net
In a preclinical model of seizure-induced brain injury, Xyloketal B demonstrated a neuroprotective role by increasing the expression of Sirtuin 3 (SIRT3) and subsequently activating the autophagy pathway. nih.govresearchgate.netresearchgate.net SIRT3, a mitochondrial deacetylase, is a key regulator of cellular stress response and metabolism. nih.govnih.gov The study revealed that the protective effects of Xyloketal B were mediated through the regulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govresearchgate.net
Specifically, Xyloketal B was found to induce autophagy by upregulating SIRT3, which in turn activated the AMPK/mTOR signaling pathway. researchgate.net This was evidenced by increased phosphorylation of AMPK and decreased phosphorylation of mTOR, leading to the upregulation of autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II. nih.govresearchgate.net Knockdown of SIRT3 expression diminished the positive effects of Xyloketal B, confirming the critical role of SIRT3 in mediating its autophagy-inducing and neuroprotective properties. nih.govresearchgate.net
Maintenance of Intracellular Ionic Homeostasis
Xyloketals, including Xyloketal B, have been shown to play a role in maintaining intracellular ionic homeostasis, a critical factor for normal cellular function and survival. nih.govebi.ac.uk Disturbances in ionic balance are implicated in the pathophysiology of numerous diseases. nih.govresearchgate.net
One of the key mechanisms by which xyloketals exert their effects is through the modulation of ion channels. nih.gov Specifically, Xyloketal B has been identified as an inhibitor of the L-type calcium channel. nih.govresearchgate.net Furthermore, studies on glioblastoma cells have revealed that Xyloketal B can block Transient Receptor Potential Melastatin 7 (TRPM7) currents. mdpi.comsigmaaldrich.comnih.gov TRPM7 is a bifunctional protein with both ion channel and kinase domains and is involved in regulating cellular calcium and magnesium homeostasis. queens.orgnih.gov By inhibiting these channels, Xyloketal B helps to prevent excessive calcium influx, a major contributor to cell death in various pathological conditions. researchgate.net
Antiproliferative Activity of Xyloketals
Xyloketals have demonstrated significant antiproliferative activity in preclinical studies, particularly against cancer cells. nih.govnih.govrhhz.net
Glioblastoma Cell Proliferation Suppression
Glioblastoma is the most aggressive type of primary brain tumor in adults. mdpi.comsigmaaldrich.com Xyloketal B has been shown to suppress the proliferation of glioblastoma cells in vitro. mdpi.comsigmaaldrich.comnih.govnih.govspandidos-publications.com
The mechanism underlying this antiproliferative effect involves the inhibition of key signaling pathways that are often dysregulated in cancer. mdpi.comnih.govrhhz.net Research has shown that Xyloketal B reduces the viability and proliferation of U251 glioblastoma cells. mdpi.comresearchgate.net This is achieved by downregulating the PI3K/Akt and MEK/ERK signaling pathways, both of which are crucial for cell growth and survival. mdpi.comnih.govrhhz.netresearchgate.net The suppression of these pathways is linked to the ability of Xyloketal B to inhibit the TRPM7 channel. mdpi.comfenglab.ca
| Cell Line | Compound | Effect | Signaling Pathway | Reference |
| U251 | Xyloketal B | Reduced cell viability, proliferation, and migration | Inhibition of TRPM7, PI3K/Akt, and MEK/ERK | mdpi.com |
| U251 | Xyloketal B | Decreased p-Akt and p-ERK1/2 protein expression | PI3K/Akt and MEK/ERK | mdpi.com |
| HEK-293 (overexpressing TRPM7) | Xyloketal B | Blocked TRPM7 currents | TRPM7 | mdpi.com |
Metabolic Regulation by Xyloketals
Xyloketals have also been investigated for their potential role in metabolic regulation.
Alleviation of Lipid Accumulation (e.g., Non-Alcoholic Fatty Liver Disease Models)
Preclinical studies have demonstrated that Xyloketal B can alleviate lipid accumulation, a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.govebi.ac.ukresearchgate.net NAFLD is a condition characterized by the buildup of fat in the liver, which can progress to more severe liver damage. mdpi.comacs.orgnih.gov
In both in vivo and in vitro models of NAFLD, Xyloketal B has been shown to have lipid-lowering effects. mdpi.comnih.govnih.gov The mechanism of action involves the regulation of key molecules in lipid metabolism. mdpi.comnih.gov Specifically, Xyloketal B decreases the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream target enzymes, including acetyl-CoA carboxylase 1 (ACC1), ATP citrate (B86180) lyase (ACL), and fatty acid synthase (FAS). mdpi.comnih.gov At the same time, it increases the expression of carnitine palmitoyltransferase 1A (CPT1A), an enzyme involved in fatty acid oxidation. mdpi.comnih.gov
Furthermore, another study has shown that Xyloketal B can ameliorate different stages of NAFLD by activating the PPARα/PGC1α signaling pathway, which plays a crucial role in fatty acid oxidation. acs.org These findings suggest that xyloketals could be a promising therapeutic approach for NAFLD. mdpi.comnih.govresearcher.lifedntb.gov.uauq.edu.au
| Model | Compound | Effect | Signaling Pathway | Reference |
| High-fat diet-induced NAFLD mice | Xyloketal B | Ameliorated hepatic steatosis | PPARα/PGC1α | acs.org |
| High-fat diet + high-fructose liquid-fed mice | Xyloketal B | Improved hepatic histology, attenuated lipid and glucose accumulation | SREBP-1c | mdpi.comnih.gov |
| HepG2 cells (FFA-induced steatosis) | Xyloketal B | Reduced lipid accumulation | SREBP-1c | mdpi.comnih.gov |
Interactions of Xyloketals with Drug-Metabolizing Enzymes
The interaction of xyloketals with drug-metabolizing enzymes is an important area of investigation, as it can influence the efficacy and safety of co-administered drugs. dovepress.comnih.govresearchgate.net
Studies have focused on the effect of Xyloketal B on cytochrome P450 (CYP) enzymes, which are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including drugs. dovepress.comnih.govresearchgate.netsemanticscholar.orgwiley-vch.de Research has shown that Xyloketal B can modulate the activity and expression of the CYP3A subfamily. dovepress.comnih.govresearchgate.net
In a rat model, oral administration of Xyloketal B was found to significantly increase the plasma concentration of midazolam, a known CYP3A substrate. dovepress.comnih.govresearchgate.net This was accompanied by a decrease in the plasma clearance of midazolam and a reduction in the ratio of its metabolite, 1'-hydroxymidazolam, to midazolam. dovepress.com Further investigation revealed that Xyloketal B markedly reduced the activity and expression of hepatic Cyp3a in rats. dovepress.comnih.govresearchgate.net Molecular docking studies also indicated that Xyloketal B can bind to the active site of human CYP3A4. nih.govdovepress.com These findings suggest that Xyloketal B has the potential to cause drug-drug interactions by inhibiting CYP3A enzymes. nih.govdovepress.comnih.gov
Cytochrome P450 Enzyme Modulation (e.g., Cyp3a Subfamily)
Studies on Xyloketal B (XKB) have investigated its influence on drug-metabolizing enzymes, particularly the cytochrome P450 3A (CYP3A) subfamily. dovepress.com The human CYP3A subfamily is responsible for the metabolism of a majority of drugs, and its modulation can lead to significant changes in drug metabolism. dovepress.com Research in rat models showed that Xyloketal B administration led to a marked reduction in the activity and expression of hepatic Cyp3a. dovepress.comnih.gov This was evidenced by a significant increase in the plasma concentration of midazolam, a known CYP3A4 probe substrate, and a decrease in its clearance. nih.govresearchgate.net These findings suggest that Xyloketal B acts as a downregulator of hepatic Cyp3a in rats, which could lead to potential drug interactions. nih.govebi.ac.uk
Molecular Docking and Bioinformatic Prediction of Protein Targets and Signaling Pathways
Bioinformatic analyses have been employed to predict the molecular targets of Xyloketal B. ebi.ac.uk One study utilized the DDI-CPI server, a tool for predicting drug-drug interactions via the chemical-protein interactome, to identify potential targets. nih.govnih.gov This computational approach predicted over 324 functional protein targets and 61 related signaling pathways that could be regulated by Xyloketal B. dovepress.comnih.govresearchgate.net
To further investigate these predictions, molecular docking studies were performed. These studies showed that Xyloketal B could bind to the active site of human CYP3A4 and a rat Cyp3a2 homology model through the formation of hydrogen bonds. dovepress.comnih.govresearchgate.net In other research, molecular docking indicated that derivatives of xyloketal could bind to specific residues of the mutant Huntingtin (Htt) protein, suggesting a potential mechanism for preventing protein aggregation in Huntington's disease. dovepress.comnih.gov Another study on a Xyloketal B analog, P-53, used transcriptomic approaches and bioinformatics to identify its neuroprotective mechanism, highlighting the regulation of the IRE1/XBP1 signaling pathway. acs.org
Structure Activity Relationship Sar and Molecular Modeling of Xyloketals
Key Structural Features Influencing Xyloketal Biological Activity
Benzene (B151609) Ring Substituents: Modifications on the aromatic core of the xyloketal scaffold have been shown to be a critical determinant of their biological activity. mdpi.com Structure-activity relationship analyses have revealed that substituents at the C-12 and C-13 positions are particularly important for the antioxidative effects of these compounds. mdpi.comnih.gov For instance, the introduction of various amide and benzoxazine (B1645224) moieties at these positions has led to the development of derivatives with significantly enhanced protective activities against oxidative stress in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov Specifically, compounds bearing a benzopyrano pyran skeleton or an amide with hydrophilic substituents have demonstrated improved antioxidative activity. nih.gov The presence of a hydroxyl group at the C-11 position has also been identified as important, though not essential, for antioxidant activity. nih.gov
Fused Ring Systems: The bicyclic acetal (B89532) moieties, typically composed of fused pyran and furan (B31954) rings, are a hallmark of the xyloketal family and are crucial for their biological profiles. researchgate.netcitycollegekolkata.org The integrity of this fused ring system is considered essential for activity. Modifications such as the expansion of the tetrahydrofuran (B95107) ring to a tetrahydropyran (B127337) ring have been explored in the design of new derivatives. nih.gov
Stereochemistry: The complex stereochemistry of xyloketals, with multiple chiral centers, plays a pivotal role in their biological activity. ontosight.ai The relative orientation of the fused rings and the substituents on them can significantly influence how these molecules interact with their biological targets. mdpi.comontosight.ai This aspect is further elaborated in section 4.4.
Quantitative Structure-Activity Relationship (QSAR) Studies of Xyloketal Derivatives
To quantitatively understand the relationship between the chemical structure of xyloketal derivatives and their biological activities, Quantitative Structure-Activity Relationship (QSAR) studies have been employed. These computational models provide valuable insights for the rational design of new analogs with improved properties.
A notable 3D-QSAR method applied to xyloketals is the Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov CoMSIA models are built to correlate the 3D structural features of molecules with their biological activities, providing a deeper understanding of the SAR. ontosight.aisemanticscholar.org
In a study involving a series of xyloketal B derivatives, a CoMSIA model was developed to explain their protective activities against H₂O₂-induced injury in HUVECs. nih.gov This model demonstrated good predictive ability in external test-set validation. nih.govnih.gov The analysis was based on a training set of 30 molecules and a test set of 5 molecules, all sharing the same structural framework. nih.gov The CoMSIA contour maps generated from this study provided a visual representation of the regions around the xyloketal scaffold where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. For example, the most active derivative in this study, compound 24 , showed a good fit with the CoMSIA map, indicating that its structural features align well with the model's requirements for high activity. nih.govnih.gov
The statistical parameters of the 3D-QSAR models, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), are crucial for assessing the reliability and predictive power of the CoMSIA models. While the specific values were not detailed in the provided search results, the mention of good predictive ability suggests that these parameters were within acceptable ranges. nih.govnih.gov
Rational Design Principles for Enhanced Xyloketal Activity and Physicochemical Properties
The insights gained from SAR and QSAR studies have laid the foundation for the rational design of new xyloketal derivatives with enhanced biological activity and improved physicochemical properties, such as solubility. nih.govmdpi.com A key challenge in the clinical development of some xyloketals is their poor water solubility. mdpi.comnih.gov
One of the primary strategies to address this has been the introduction of amino groups at the C-12 or C-13 position of the aromatic ring. mdpi.comnih.gov This modification not only aims to improve solubility through the formation of corresponding acid salts but has also been shown to enhance biological activity. mdpi.comnih.gov For example, the synthesis of various C-13 substituted amine derivatives and their subsequent evaluation have demonstrated the potential of this approach. mdpi.com
Furthermore, the generation of benzoxazine derivatives through a one-pot Mannich reaction of xyloketal B with formaldehyde (B43269) and various primary amines has yielded compounds with potent protective activities. mdpi.com This highlights a successful application of rational design to create novel chemical entities with improved pharmacological profiles. The design of these derivatives often involves considering the spatial arrangement of functional groups to optimize interactions with biological targets, as guided by molecular modeling techniques like CoMSIA. nih.govacs.org
Stereochemical Implications in Xyloketal Biological Activity
The stereochemistry of xyloketals is a critical factor that significantly influences their biological activity. ontosight.aimdpi.com These molecules possess multiple chiral centers, leading to the possibility of numerous stereoisomers. nih.gov
A defining stereochemical feature of naturally occurring and many synthetic xyloketals is the cis-fusion of the oxygen-containing pyran and furan rings (rings B and C). mdpi.comresearchgate.net This cis-fused configuration is a consistent feature across the family. mdpi.comclockss.org Furthermore, the orientation of the methyl group at the C-5 position relative to the bridgehead hydrogen atoms of the bicyclic acetal system is a key stereochemical aspect. citycollegekolkata.org In many naturally occurring xyloketals, the methyl group at C-5 is syn to the bridgehead hydrogen atom of the acetal moiety. citycollegekolkata.org
The separation of these stereoisomers, including enantiomers and diastereomers, by chromatographic methods is often challenging due to their similar physical properties. mdpi.comnih.gov Consequently, many biological studies have been conducted using mixtures of stereoisomers. mdpi.comnih.gov Despite this, preliminary SAR analyses have been possible because the derivatives were synthesized using the same methods and thus possess the same core structural framework and ring fusion stereochemistry, with variations only in the benzene ring substituents. mdpi.comnih.gov
The complexity of stereoselective synthesis makes it difficult to obtain significant quantities of optically pure samples for thorough biological evaluation. mdpi.comnih.gov However, the available data strongly suggest that the specific 3D arrangement of atoms is crucial for the interaction of xyloketals with their biological targets. ontosight.ai
Biological Activity of Xyloketal Derivatives
The following table summarizes the biological activity of selected xyloketal derivatives.
| Compound | Biological Activity | EC₅₀/IC₅₀ (µM) | Cell Line/Assay | Reference |
| Xyloketal A | Acetylcholine (B1216132) Esterase Inhibition | 29.9 | citycollegekolkata.org | |
| Xyloketal B | Acetylcholine Esterase Inhibition | 137.4 | citycollegekolkata.org | |
| Xyloketal C | Acetylcholine Esterase Inhibition | 109.3 | citycollegekolkata.org | |
| Xyloketal D | Acetylcholine Esterase Inhibition | 425.6 | citycollegekolkata.org | |
| Xyloketal B | Protection against H₂O₂-induced injury | 15.97 | HUVECs | nih.govnih.gov |
| Derivative 23 | Protection against H₂O₂-induced injury | 5.10 | HUVECs | nih.govnih.gov |
| Derivative 24 | Protection against H₂O₂-induced injury | 3.59 | HUVECs | nih.govnih.gov |
| Xyloketal B | Inhibition of cell proliferation | 287.1 ± 1.0 | U251 glioma cells | nih.gov |
Research Challenges and Future Perspectives for Xyloketal a and Analogs
Synthetic Challenges and Efficiency Enhancements in Xyloketal Production
The intricate, three-dimensional structure of Xyloketal A, particularly its C3-symmetric core, presents a significant hurdle for synthetic chemists. nih.govresearchgate.net Early synthetic strategies have explored various approaches to construct the characteristic 5,6-bicyclic acetal (B89532) systems. citycollegekolkata.orgsfu.ca
One of the primary challenges lies in achieving high yields and stereoselectivity. The initial total synthesis of (-)-Xyloketal A was accomplished in a single, remarkably direct step from phloroglucinol (B13840) and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, utilizing a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution. ebi.ac.uk While efficient for this compound analogues, achieving similar efficiency for more complex derivatives remains a challenge. researchgate.net For instance, the synthesis of various xyloketal derivatives often results in mixtures of diastereoisomers that are difficult to separate due to their similar physical properties. nih.gov
Researchers have also explored biocatalytic methods to enhance synthetic efficiency and selectivity. mdpi.compreprints.org Enzymes, such as those from the P450 family, offer the potential for precise hydroxylations and other key transformations under mild conditions, which can be difficult to achieve through traditional chemical synthesis. nih.govacs.org For example, the enzyme ClaD has been used in the synthesis of (-)-xyloketal D. nih.govacs.org Future advancements in enzyme engineering and the discovery of novel biocatalysts could provide more efficient and scalable routes to produce this compound and its analogs. ukri.org
Table 1: Comparison of Synthetic Approaches for Xyloketal Production
| Synthetic Approach | Key Features | Advantages | Challenges |
| Total Chemical Synthesis | Multi-step reactions, use of catalysts like boron trifluoride diethyl etherate. sfu.caebi.ac.uk | Can produce a wide range of analogs. researchgate.net | Often low overall yields, difficult purification of stereoisomers, harsh reaction conditions. sfu.canih.gov |
| Biocatalysis | Use of enzymes (e.g., P450s, ClaD) for specific transformations. nih.govacs.org | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comnih.gov | Enzyme discovery and engineering can be time-consuming, scalability may be an issue. ukri.org |
| Semi-synthesis | Modification of naturally produced xyloketals. mdpi.com | Starts with a complex core structure, potentially fewer steps. | Dependent on the availability of the natural product. |
Stability and Bioavailability Considerations for Xyloketal Research Compounds
The stability and bioavailability of xyloketal compounds are critical factors that influence their potential as therapeutic agents. ontosight.ai Xyloketal C, for example, has been observed to slowly rearrange to the more stable Xyloketal B in a DMSO solution at room temperature, highlighting the potential for structural instability. nih.govresearchgate.nettandfonline.com This instability can impact the reliability of in vitro and in vivo studies and presents a challenge for formulation and storage.
Improving the stability and bioavailability of xyloketals may involve chemical modifications to the core structure. ontosight.ai Strategies such as creating derivatives with enhanced solubility or resistance to metabolic degradation are being explored. nih.gov For example, the synthesis of amide and carbonyl sulfide (B99878) derivatives of a xyloketal intermediate has been undertaken to improve properties like water solubility. nih.gov
Elucidation of Comprehensive Mechanistic Pathways of Xyloketal Action
While this compound and its analogs have been shown to exhibit a variety of biological activities, including acetylcholinesterase inhibition, antioxidant effects, and neuroprotection, the precise molecular mechanisms underlying these actions are not fully understood. nih.govoup.comresearchgate.net A comprehensive understanding of their mechanistic pathways is essential for targeted drug development.
Initial studies have pointed to several potential mechanisms. For instance, the antioxidant activity of Xyloketal B is thought to be mediated, at least in part, through the induction of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.com In the context of neurodegenerative diseases, xyloketal derivatives have been shown to reduce the aggregation of mutant huntingtin protein, suggesting a direct interaction with disease-related proteins. dovepress.com
Bioinformatic analyses have predicted that compounds like Xyloketal B could interact with a large network of proteins and signaling pathways. nih.govdovepress.com These computational predictions provide a roadmap for experimental validation. Future research will need to employ a combination of biochemical assays, cell-based models, and in vivo studies to confirm these targets and unravel the intricate signaling cascades modulated by xyloketals. Elucidating these pathways will not only clarify how these compounds exert their effects but also help in identifying potential biomarkers for their activity.
Exploration of Undiscovered Xyloketal Variants and Analogs for Biological Potential
The natural world, particularly the marine environment, remains a vast and largely untapped resource for novel bioactive compounds. ontosight.airesearchgate.net The discovery of the initial set of xyloketals (A-G) from a single mangrove fungus suggests that other, yet undiscovered, variants may exist in this or related species. researchgate.net Continued exploration of marine fungi and other microorganisms is likely to yield new xyloketal structures with unique biological activities.
In addition to discovering new natural variants, the synthesis of novel analogs through structural modification of the existing xyloketal scaffold is a promising strategy. ontosight.ai Researchers have already designed and synthesized numerous derivatives by altering the substituents on the aromatic ring and modifying the bicyclic acetal moiety. researchgate.netnih.govacs.org These efforts have led to the identification of compounds with enhanced potency or novel activities. For example, certain synthetic derivatives have shown improved vasorelaxing and angiogenic activities compared to the parent compounds. acs.org The creation of a diverse library of xyloketal analogs will be crucial for establishing structure-activity relationships (SAR) and optimizing their therapeutic potential.
Integration of Advanced Computational and Experimental Methodologies in Xyloketal Compound Design
The future of xyloketal research will heavily rely on the integration of advanced computational and experimental techniques. tuwien.ac.atcuhk.edu.hkeuropean-mrs.com Computational tools are becoming increasingly sophisticated and can significantly accelerate the drug discovery process. numberanalytics.commdpi.comrsc.org
In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of xyloketal analogs to specific protein targets, helping to prioritize compounds for synthesis and biological testing. dovepress.comrsc.orgnih.gov Quantitative structure-activity relationship (QSAR) models can further refine the design of new derivatives by identifying the key structural features that contribute to their biological activity. mdpi.com
These computational approaches, when combined with high-throughput experimental screening and advanced analytical techniques, create a powerful feedback loop for drug design. ukri.orgcuhk.edu.hk For example, computational predictions can guide the synthesis of a focused library of compounds, which are then tested experimentally. The experimental results can then be used to refine and improve the computational models, leading to a more efficient and targeted approach to drug discovery. This integrated strategy will be instrumental in overcoming the challenges associated with xyloketal research and unlocking the full therapeutic potential of this fascinating class of natural products.
Q & A
Q. What are the primary synthetic strategies for generating xyloketal derivatives, and how do structural modifications improve their bioactivity?
Xyloketal derivatives are synthesized via condensation reactions, Mannich reactions, and electrophilic aromatic substitution. For example, xyloketal B derivatives are prepared from xyloketal B acid and amines using BOP/DIEA coupling agents, yielding compounds with improved solubility (e.g., C53N, a diethylamine salt derivative) . Structural modifications, such as introducing oxazine moieties or amine substituents, enhance bioactivity by optimizing interactions with biological targets, as seen in antioxidant and neuroprotective assays .
Q. How is the antioxidant activity of xyloketal B mechanistically validated in experimental models?
Xyloketal B induces heme oxygenase-1 (HO-1) expression via the Nrf-2/ARE pathway. In HUVECs and zebrafish models, treatment with xyloketal B (20–80 µM) enhances Nrf-2 nuclear translocation and DNA-binding activity by 1.4–1.7-fold, correlating with reduced oxidative stress . Methodologies include ARE-binding assays, HO-1 expression analysis via Western blot, and in vivo oxidative injury models .
Q. What in vitro assays are commonly used to assess xyloketal derivatives' effects on cell proliferation and migration?
The MTT assay measures metabolic activity (proportional to cell count), while colony formation assays evaluate long-term proliferation. For migration, wound healing assays quantify gap closure rates. For example, xyloketal B (75–300 µM) inhibits glioblastoma U251 cell proliferation (time- and concentration-dependent) and reduces colony formation to 6.1% of controls. Migration inhibition is demonstrated via 41–55% gap closure vs. 52–78% in controls .
Advanced Research Questions
Q. How do stereochemical complexities in xyloketal derivatives impact their biological activity, and what analytical methods resolve these challenges?
Xyloketal derivatives exist as racemic mixtures of diastereoisomers (syn, anti and syn, syn configurations) due to six asymmetric carbons. NMR and MS analyses distinguish isomers, with C-2/C-5 methyl cis configurations dominating. Overlapping NMR signals (e.g., 1H and 13C spectra) are resolved by integrating peak ratios (~1:1 for diastereoisomers), critical for correlating structure-activity relationships .
Q. What experimental and computational approaches elucidate xyloketal A/B interactions with signaling pathways like PI3K/Akt and MEK/ERK?
Pharmacological inhibition assays (e.g., Western blot for p-Akt/p-ERK) and molecular docking simulations are employed. Xyloketal B (300 µM) downregulates TRPM7-regulated PI3K/Akt and MEK/ERK pathways in glioblastoma cells, reducing proliferation and migration. Computational docking (e.g., with SOAR protein) identifies key residues (e.g., LYS363) for binding interactions .
Q. How do researchers address contradictory data in xyloketal studies, such as variable efficacy across cell lines or models?
Contradictions are resolved by standardizing assay conditions (e.g., serum starvation duration, H2O2 concentrations in oxidative models) and validating findings across multiple models. For instance, xyloketal B’s lipid-lowering effects in NAFLD models are confirmed via hepatic TG/CHOL assays and H&E staining, despite potential appetite-related confounders requiring further study .
Q. What strategies optimize the synthesis of xyloketal analogs to overcome limitations like poor water solubility or synthetic complexity?
Salt formation (e.g., C53N from C53), one-pot Mannich reactions, and phenylboronic acid-mediated condensations improve solubility and yield. For example, triple condensation of phloroglucinol with α,β-unsaturated carbonyls generates C3-symmetric chromene analogs, mimicking this compound’s acetylcholinesterase inhibition .
Methodological Considerations
Q. How are statistical analyses tailored to handle data from xyloketal bioactivity studies?
Normality is confirmed via Shapiro-Wilk tests, followed by parametric tests (t-test, ANOVA) for normally distributed data. For non-normal data, non-parametric alternatives (e.g., Mann-Whitney U) are applied. Significance thresholds (p < 0.05) are standardized across studies, as seen in neuroprotection and cytotoxicity assays .
Q. What criteria validate the purity and identity of newly synthesized xyloketal derivatives?
New compounds require ≥95% purity via HPLC, corroborated by HR-MS and NMR (1H, 13C, 2D). Known compounds are cross-referenced with literature spectra. For example, xyloketal B derivatives are characterized by specific methyl cis/trans configurations in NMR, with diastereomer ratios confirmed via integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
